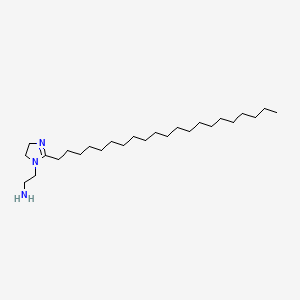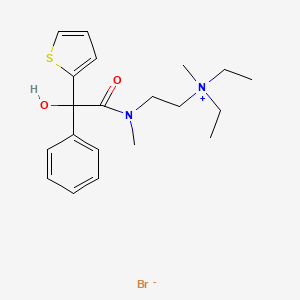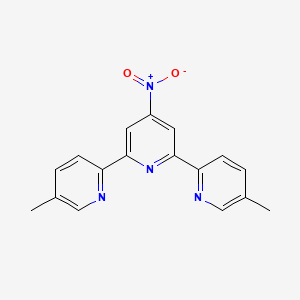
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 5-methylpyridin-2-yl groups attached to a central 2,6-pyridine ring, with a nitro group at the 4-position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dibromopyridine, which is then subjected to a Suzuki coupling reaction with 5-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).
Major Products Formed
Reduction: 2,6-bis(5-methylpyridin-2-yl)-4-aminopyridine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex organic molecules with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: Contributes to the electronic properties of materials by participating in conjugated systems.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2,6-bis(hydroxymethyl)pyridine: A chemical intermediate with applications in organic synthesis.
2,6-bis[1-(phenylimino)ethyl]pyridine: Used in the synthesis of coordination compounds with iron and copper.
Uniqueness
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is unique due to its specific structural features, such as the presence of two 5-methylpyridin-2-yl groups and a nitro group. These features impart distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H14N4O2 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine |
InChI |
InChI=1S/C17H14N4O2/c1-11-3-5-14(18-9-11)16-7-13(21(22)23)8-17(20-16)15-6-4-12(2)10-19-15/h3-10H,1-2H3 |
Clave InChI |
IAPFAOGQYDCMKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


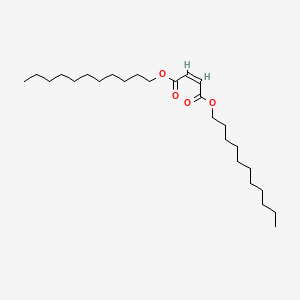
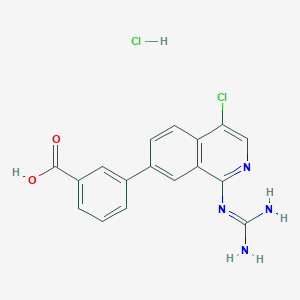
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
